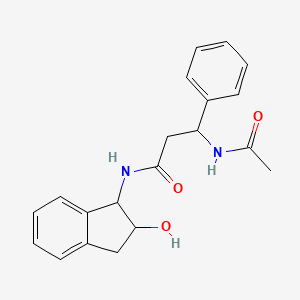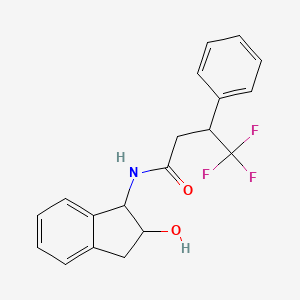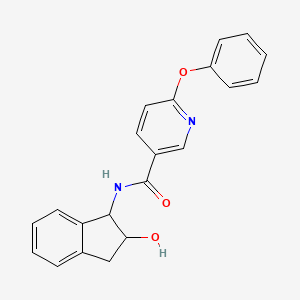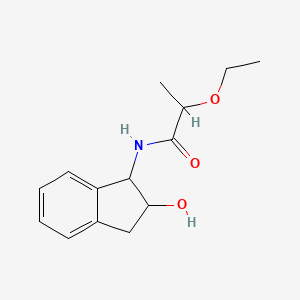
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, also known as PHIPP, is a small molecule compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including cancer research and drug development. PHIPP is a synthetic compound that was first synthesized in 2008 by a group of researchers led by Dr. Paul S. Charifson at the Novartis Institutes for Biomedical Research. Since then, several studies have been conducted to explore the various aspects of PHIPP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide involves its binding to the ERα and preventing it from activating genes that promote cancer cell growth. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide binds to the ligand-binding domain of the ERα and stabilizes it in a conformation that prevents the binding of coactivators that are required for the activation of target genes. This results in the inhibition of estrogen-dependent cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In breast cancer cells, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been shown to inhibit the expression of genes that are involved in cell cycle progression and DNA replication, such as cyclin D1, cyclin E, and proliferating cell nuclear antigen (PCNA). It also induces the expression of genes that are involved in cell death, such as Bax and caspase-3.
实验室实验的优点和局限性
One of the advantages of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide in lab experiments is its specificity for the ERα. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide binds to the ERα with high affinity and selectivity, which makes it a useful tool for studying the role of this protein in cancer and other diseases. Another advantage of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide is its synthetic accessibility, which allows for the synthesis of large quantities of the compound for use in various experiments.
One of the limitations of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies before it can be used in clinical trials.
未来方向
There are several future directions for the research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, including the development of new derivatives with improved pharmacological properties, the evaluation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Some of the specific areas of research that could be explored include:
- The synthesis and evaluation of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide derivatives with improved solubility, bioavailability, and selectivity for the ERα.
- The evaluation of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and metabolic diseases.
- The identification of the molecular targets of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide and the elucidation of its mechanism of action at the molecular level.
- The evaluation of the potential synergistic effects of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide with other drugs or therapies for cancer and other diseases.
- The evaluation of the safety and efficacy of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide in clinical trials for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, or N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, is a small molecule compound that has potential applications in various fields of scientific research, including cancer research and drug development. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide inhibits the growth of cancer cells by targeting the ERα and preventing it from activating genes that promote cancer cell growth. While N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has several advantages for use in lab experiments, such as its specificity for the ERα and its synthetic accessibility, it also has limitations, such as its low solubility and potential toxicity. There are several future directions for research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, including the development of new derivatives with improved pharmacological properties, the evaluation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level.
合成方法
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-1-phenylethanone with 2,3-dihydro-1H-inden-2-ol in the presence of potassium carbonate and acetonitrile. This reaction results in the formation of 2-(1-phenylethylidene)-2,3-dihydro-1H-inden-1-one, which is then reacted with guanidine hydrochloride in the presence of triethylamine and acetonitrile to form the final product, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide. The overall yield of this synthesis method is around 20%, and the purity of the final product is typically greater than 95%.
科学研究应用
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been shown to have potential applications in various fields of scientific research, including cancer research, drug development, and neurobiology. In cancer research, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does so by targeting the estrogen receptor alpha (ERα), a protein that is overexpressed in many types of cancer. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide binds to the ERα and prevents it from activating genes that promote cancer cell growth.
In drug development, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been used as a lead compound for the development of new drugs that target the ERα. Several derivatives of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide have been synthesized and tested for their ability to inhibit the growth of cancer cells. Some of these derivatives have shown promising results in preclinical studies and are currently being evaluated in clinical trials.
属性
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-17-10-14-8-4-5-9-16(14)18(17)23-20(25)15-11-21-19(22-12-15)13-6-2-1-3-7-13/h1-9,11-12,17-18,24H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDFAPHVFXAQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C3=CN=C(N=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)


![N-[2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B6640595.png)

![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)


![6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6640618.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B6640628.png)

